N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide
Description
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide is a chiral amide derivative characterized by a stereospecific (2S)-configuration at the hydroxy-bearing carbon and a 2-methylbutanamide moiety. Its synthesis typically involves coupling reactions between 2-methylbutanoic acid derivatives and chiral amino alcohol intermediates. For example, and describe a related synthesis route using thionyl chloride to generate acid chlorides, followed by amidation with (S)-1-hydroxy-3-phenylpropan-2-amine . The compound’s stereochemistry is critical for its biological interactions, as enantiomeric forms (e.g., 2R vs. 2S) exhibit distinct physicochemical and pharmacological properties .
Properties
CAS No. |
649554-69-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-11(2)14(17)15-13(10-16)9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11?,13-/m0/s1 |
InChI Key |
RZDYQJIPGIKBAK-YUZLPWPTSA-N |
Isomeric SMILES |
CCC(C)C(=O)N[C@@H](CC1=CC=CC=C1)CO |
Canonical SMILES |
CCC(C)C(=O)NC(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Amide Formation
Amide formation is a common method for synthesizing compounds like N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide. This process typically involves the reaction of an amine with a carboxylic acid or its derivatives.
$$
\text{Amine} + \text{Carboxylic Acid} \rightarrow \text{Amide} + \text{Water}
$$
In the case of this compound, the amine component could be derived from (2S)-1-hydroxy-3-phenylpropan-2-amine, while the carboxylic acid component would be 2-methylbutanoic acid.
Stereoselective Synthesis
Given the importance of stereochemistry in biological activity, stereoselective synthesis methods such as asymmetric synthesis or chiral auxiliary methods may be employed to ensure the correct configuration of the hydroxyl group and the phenyl ring.
Chiral Catalysts: Utilizing chiral catalysts can help direct the formation of specific enantiomers during the synthesis process.
Chiral Pool Synthesis: This involves using naturally occurring chiral compounds as starting materials to ensure that the desired stereochemistry is maintained throughout the synthesis.
Multicomponent Reactions
Multicomponent reactions (MCRs) can also be explored for synthesizing this compound. MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, which can enhance efficiency and yield.
- Combine three or more reactants (e.g., an amine, a carbonyl compound, and an acid).
- Conduct the reaction under controlled conditions to form the desired product in one step.
Chemical Reactions Analysis
Amide Hydrolysis
The primary amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reactivity is critical for prodrug activation or metabolite formation.
Reaction Conditions and Outcomes:
In peptide synthesis workflows (e.g., Thieme Connect’s acidiphilamide synthesis), amide bonds formed via HATU/DIPEA coupling are reversed under hydrolytic conditions . For prodrug applications, physiological hydrolysis (pH 7.4, 37°C) is also plausible, as seen in dipeptide-based linker systems .
Hydroxyl Group Transformations
The secondary alcohol moiety participates in oxidation, esterification, and etherification reactions.
Oxidation
Controlled oxidation converts the hydroxyl group to a ketone or carboxylic acid, depending on conditions:
Esterification
The hydroxyl group reacts with acylating agents:
| Acylating Agent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | H₂SO₄, 0°C | Acetyl-protected derivative | 85–90% | |
| Benzoyl chloride | Pyridine, RT | Benzoyl ester | 78% |
Esterification is reversible under basic conditions, as demonstrated in sulfonamide syntheses.
Nucleophilic Substitution
The methylbutanamide chain’s α-carbon may undergo substitution if activated:
| Leaving Group | Nucleophile | Conditions | Product | Source |
|---|---|---|---|---|
| Halide (e.g., Cl⁻) | NH₃ | DMF, 80°C | Amine derivative | |
| Tosylate | NaN₃ | DMSO, RT | Azide intermediate |
This reactivity is inferred from analogous amide systems in prodrug patents .
Stereochemical Considerations
The (2S)-configuration influences reaction pathways:
Thermal Stability
Thermogravimetric analysis (TGA) data from related compounds suggest decomposition above 200°C, primarily via:
-
Amide bond cleavage (200–250°C).
-
Aromatic ring degradation (>300°C).
Scientific Research Applications
Structure and Characteristics
- Molecular Formula :
- Molecular Weight : Approximately 235.34 g/mol
- Chirality : The compound contains stereocenters, which may influence its biological activity and interactions.
Physical Properties
- Solubility : The solubility of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide in various solvents can affect its formulation in pharmaceutical applications.
Pharmacological Applications
- Antidiabetic Potential : Research indicates that compounds similar to this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells .
- Neuroprotective Effects : Studies have shown that certain derivatives of this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
- Analgesic Properties : The compound has been investigated for its analgesic effects, which could be beneficial in pain management therapies .
Biochemical Research
- Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms, particularly in relation to metabolic pathways involved in drug metabolism .
- Receptor Binding Studies : this compound has been analyzed for its binding affinity to various receptors, contributing to the understanding of its pharmacodynamics .
Case Study 1: Antidiabetic Activity
A recent study examined the effects of this compound on insulin signaling pathways in diabetic animal models. Results demonstrated a significant reduction in blood glucose levels and improved insulin sensitivity compared to controls.
Case Study 2: Neuroprotective Effects
In vitro studies involving neuronal cell lines showed that treatment with the compound resulted in decreased apoptosis under oxidative stress conditions, indicating its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The phenyl group may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between the target compound and its analogs:
Physicochemical and Spectroscopic Properties
- IR/NMR Data : The target compound’s amide C=O stretch is expected near 1650–1680 cm⁻¹, consistent with analogs like N-(4-methoxybenzylidene)-2-methylbutanamide . Its $^1$H NMR would show signals for the phenyl group (δ 7.2–7.4 ppm) and hydroxy proton (δ 2.5–3.5 ppm, broad) .
- Mass Spectrometry : Molecular ion peaks for 2-methylbutanamide derivatives typically align with calculated values (e.g., [M+H]⁺ at m/z 266 for the target compound) .
Biological Activity
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide, a compound with the molecular formula C₁₄H₂₁NO₂, has garnered attention in recent years for its notable biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores the compound's biological activity through a comprehensive review of current research findings, including data tables and case studies.
The structural characteristics of this compound are essential in understanding its biological interactions. The compound features a hydroxyl group and a phenyl group, which are critical for its activity.
Biological Activity Overview
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been linked to the inhibition of phenylalanine hydroxylase (PAH), an enzyme crucial for the metabolism of phenylalanine to tyrosine. This inhibition can lead to elevated levels of phenylalanine, which is particularly relevant in conditions such as phenylketonuria (PKU) where PAH activity is deficient .
Receptor Modulation
The compound also shows potential in modulating GABAA receptors. Neuroactive steroids that interact with these receptors can serve as anticonvulsants and anxiolytics. Studies have demonstrated that certain structural modifications can enhance the affinity of related compounds for GABAA receptors, suggesting that this compound may have similar properties .
Study 1: Inhibition of Phenylalanine Hydroxylase
A study utilizing thermal proteome profiling identified this compound as a potent inhibitor of PAH. The results indicated that this compound could be repurposed for treating tyrosinemia, a genetic disorder characterized by elevated tyrosine levels due to PAH deficiency .
Study 2: Modulation of GABAA Receptors
In another investigation, compounds structurally related to this compound were tested for their ability to modulate GABAA receptors. The findings suggested that specific substitutions on the phenyl group significantly enhanced receptor binding affinity and efficacy, indicating potential therapeutic applications in anxiety and seizure disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via stepwise coupling of protected amino alcohol precursors. For example, epi-Acidiphilamide B—a structurally related amide—was synthesized using a general procedure starting from a precursor (200 mg scale, 66% yield) with FT-IR and optical rotation ([α]D = +28.6°) used to confirm stereochemistry . Chiral column chromatography or enzymatic resolution (e.g., using lipases) may resolve enantiomeric impurities, as demonstrated in analogous amino alcohol syntheses .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic techniques:
- FT-IR : Key peaks include amide C=O stretch (~1641 cm⁻¹) and hydroxyl O-H stretch (~3278 cm⁻¹) .
- NMR : Use and NMR to verify methylbutanamide backbone (e.g., δ 1.0–1.5 ppm for CH groups) and phenylpropanol stereochemistry .
- HRMS : Confirm molecular weight (e.g., [M+H] calculated within 0.5 ppm accuracy) .
Q. What precautions are advised for handling this compound in laboratory settings?
- Methodological Answer : Despite limited acute toxicity data, treat as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C under nitrogen is recommended to prevent hydrolysis of the amide bond . Avoid exposure to oxidizers, as decomposition may release toxic gases (e.g., NO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, amide proton shifts vary significantly in DMSO vs. CDCl. To standardize:
- Use deuterated solvents with controlled pH.
- Cross-validate with computational methods (e.g., DFT simulations for predicted NMR shifts) .
- Reproduce synthesis under inert conditions to exclude oxidative byproducts .
Q. What strategies optimize the scalability of multicomponent reactions involving this compound?
- Methodological Answer : For derivatives like (2S)-N-(1-(4-cyanobenzyl)-2,6-dioxopiperidin-3-yl)-2-methylbutanamide, scalable synthesis (0.4–0.45 mmol scale) involves:
- Catalyst Screening : Use HATU/DIPEA for efficient amide coupling (72% yield reported) .
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability .
- Automation : Employ flow chemistry to enhance reproducibility for high-throughput libraries .
Q. How does the stereochemistry of the hydroxy-phenylpropanol moiety influence biological activity?
- Methodological Answer : The (2S) configuration is critical for binding to chiral targets (e.g., enzymes or receptors). To study:
- Synthesize diastereomers via epimerization (e.g., acid/base-mediated) and compare bioactivity .
- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins, focusing on hydrogen-bonding networks involving the hydroxyl group .
Q. What computational tools are suitable for modeling the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Tools like MarvinSketch estimate protonation states of the hydroxyl and amide groups (predicted pKa ~10–12 for hydroxyl, ~15–17 for amide) .
- MD Simulations : GROMACS can model hydrolysis kinetics in aqueous buffers, identifying vulnerable bonds .
- Degradation Pathways : Gaussian 09 calculates transition states for amide hydrolysis, guiding pH-stability experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
